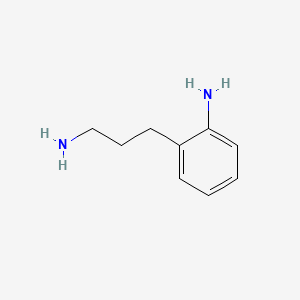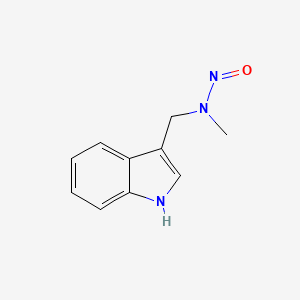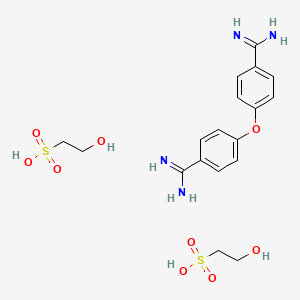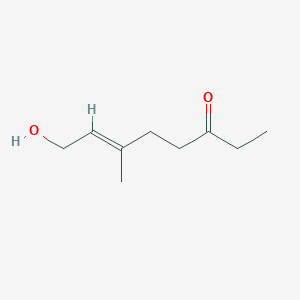
2-(3-Aminopropyl)aniline
Vue d'ensemble
Description
2-(3-Aminopropyl)aniline is an organic compound with the chemical formula C9H14N2 It is a derivative of aniline, where the amino group is attached to the benzene ring via a three-carbon propyl chain
Mécanisme D'action
Target of Action
2-(3-Aminopropyl)aniline, also known as 3-Aminopropyltriethoxysilane (APTES), is an organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of APTES are surfaces, particularly oxide surfaces, where it is used for surface functionalization .
Mode of Action
APTES attaches an amino group to the functional silane for bio-conjugation . This process is known as silanization and is frequently used because of its bifunctional nature and low cost . The deposition process of the APTES layer is optimized to obtain a monolayer, which is crucial for having a stable surface and effectively immobilizing the bioreceptors .
Biochemical Pathways
The biochemical pathways affected by APTES are primarily related to surface functionalization and bioreceptor immobilization . These processes are critical in developing a highly sensitive and selective biosensor . The silanization process with APTES on oxide surfaces is frequently used for surface functionalization .
Result of Action
The result of APTES action is a functionalized surface that can effectively immobilize bioreceptors . This leads to improved repeatability and sensitivity of the biosensor . Recently, APTES has been used to prepare dye-doped silica nanoparticles with minimal aggregation and minimal nonspecific binding with biomolecules .
Analyse Biochimique
Biochemical Properties
2-(3-Aminopropyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and polyamine oxidase (PAO). These interactions are crucial for the metabolism of polyamines, which are essential for cell growth and differentiation . The compound’s interaction with these enzymes leads to the generation of cytotoxic metabolites, which can induce programmed cell death or apoptosis in various cell types .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Toxic or adverse effects, such as neurotoxicity and organ damage, have been observed at high doses . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of polyamines . It interacts with enzymes such as monoamine oxidase and polyamine oxidase, which play key roles in the catabolism of polyamines . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Aminopropyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Aniline and 3-Chloropropylamine Reaction: Aniline is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-(3-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminoethyl)aniline
- 4-Aminobenzylamine
- 4-(2-Aminoethyl)aniline
Uniqueness
2-(3-Aminopropyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The three-carbon propyl chain provides a different spatial orientation and electronic environment, influencing its interactions with other molecules.
Propriétés
IUPAC Name |
2-(3-aminopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZAJYVDZRSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192963 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-27-8 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(3-Aminopropyl)aniline compare to 5-HK in terms of its effect on dog cerebral arteries?
A1: this compound acts as a weaker agonist than 5-HK in dog cerebral arteries. [] This means it is less effective at causing contractions in the arteries compared to 5-HK. Additionally, while both compounds can antagonize the contractile response induced by 5-hydroxytryptamine (also known as serotonin), this compound demonstrates a significantly lower antagonistic potency. []
A2: The research suggests that the hydroxyl group on the benzene ring and the specific structure of the long side chain in 5-HK are crucial for its agonistic and antagonistic effects. [] Modifications to these features, such as those present in this compound and other analogs, lead to a decrease in both activities. Interestingly, the impact of these structural changes differs for agonistic and antagonistic actions, suggesting different levels of involvement for these structural features in each activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)
![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)








![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)
